Eprodisate (disodium), also known as 1,3-propanedisulfonate, is a low molecular weight sulfonated compound that mimics glycosaminoglycans, particularly heparin sulfate. It is primarily recognized for its therapeutic role in managing Amyloid A (AA) amyloidosis, a condition characterized by the deposition of amyloid fibrils in various tissues, leading to organ dysfunction. Eprodisate functions by binding to serum amyloid A protein, thereby inhibiting its interaction with glycosaminoglycans and reducing amyloid deposition in tissues .
Eprodisate is classified as a small molecule and is currently categorized as investigational. It is synthesized from chemical precursors and has been studied for its potential to slow the decline of renal function associated with AA amyloidosis. The compound has undergone various studies to assess its safety and efficacy in clinical settings .
The synthesis of eprodisate typically involves the sulfonation of propane derivatives. The specific synthetic route may vary but generally includes the following steps:
This method ensures the production of eprodisate with high purity and yield, suitable for pharmaceutical applications .
Eprodisate has a molecular formula of with a molecular weight of approximately 248.186 g/mol. The compound is achiral and does not exhibit optical activity due to the absence of stereocenters. Its structural representation includes two sulfonic acid groups attached to a propane backbone.
[Na+].[Na+].OS(=O)(=O)CCCS(O)(=O)=O
InChI=1S/C3H8O6S2/c4-10(5,6)2-1-3-11(7,8)9/h1-3H2,(H,4,5,6)(H,7,8,9);;/q;2*+1/p-2
The structure showcases the presence of multiple functional groups that contribute to its biological activity .
Eprodisate participates in various chemical reactions typical of sulfonated compounds. Key reactions include:
The ability to interact with biological macromolecules makes eprodisate valuable in therapeutic contexts .
The mechanism of action of eprodisate involves several key processes:
Clinical studies have indicated that eprodisate can significantly reduce amyloid burden and improve renal outcomes in affected patients .
Relevant data indicate that eprodisate remains stable during storage and handling, making it suitable for pharmaceutical formulations .
Eprodisate has several scientific uses, primarily in the field of nephrology and research related to amyloidosis:
Serum Amyloid A (SAA) is an acute-phase reactant protein synthesized predominantly by hepatocytes during inflammatory responses. Pro-inflammatory cytokines—including interleukin-1 (IL-1), IL-6, and tumor necrosis factor-alpha (TNF-α)—upregulate SAA production by up to 1,000-fold within 24 hours of an inflammatory stimulus [1] [10]. Under physiological conditions, SAA functions as an apolipoprotein component of high-density lipoprotein (HDL), participating in cholesterol transport and immune regulation [10]. However, in chronic inflammatory states (e.g., rheumatoid arthritis, familial Mediterranean fever, or tuberculosis), sustained elevation of SAA (>155 mg/L) initiates a pathological cascade [1] [3].
Cleavage of the 104-amino-acid SAA precursor by matrix metalloproteinases (MMPs) generates N-terminal fragments (76 amino acids) that undergo misfolding into β-sheet-rich structures [1] [3]. These oligomers aggregate into insoluble, protease-resistant fibrils that deposit in extracellular tissues—particularly the kidneys, liver, and gastrointestinal tract [1] [5]. Renal involvement manifests in >90% of AA amyloidosis cases, presenting as progressive proteinuria, nephrotic syndrome, and declining glomerular filtration rate (GFR) [3]. Critically, the magnitude and duration of SAA elevation directly correlate with disease progression; patients maintaining SAA levels <10 mg/L exhibit significantly slower renal decline [1] [5].
Table 1: Human SAA Isoforms and Pathogenic Significance
Isoform | Expression Pattern | Amyloidogenic Risk | Population Association |
---|---|---|---|
SAA1 | Acute-phase inducible | High (SAA1.1/1.3 alleles) | European/Japanese descent [3] |
SAA2 | Acute-phase inducible | Moderate | Global [3] |
SAA3 | Pseudogene (non-functional) | None | N/A [10] |
SAA4 | Constitutive (non-acute phase) | Low | Global [10] |
Glycosaminoglycans (GAGs)—particularly heparan sulfate and dermatan sulfate—accelerate amyloid fibril formation and stabilize deposits in tissues. GAGs bind to specific domains on SAA fragments via electrostatic interactions between negatively charged sulfate/carboxyl groups and positively charged amino acid residues (e.g., arginine, lysine) in the SAA sequence [1] [7]. This binding facilitates three critical processes:
In vitro studies demonstrate that GAGs inhibit depolymerization of β2-microglobulin amyloid fibrils at physiological pH, confirming their role as amyloid-stabilizing cofactors [7]. This mechanistic insight identifies GAG-SAA interactions as a high-value therapeutic target for disrupting amyloidogenesis.
Genetic polymorphisms significantly influence susceptibility to AA amyloidosis. Homozygosity for the SAA1.1 allele in European populations confers a 3–7-fold increased risk of amyloid deposition due to enhanced resistance to MMP degradation [1] [3]. Similarly, the SAA1.3 allele is a major risk factor in Japanese cohorts [3]. In patients with familial Mediterranean fever (FMF), homozygosity for the M694V MEFV mutation combined with SAA1.1 amplifies amyloidosis risk [3].
Chronic inflammatory disorders drive sustained SAA production:
Table 2: Key Risk Factors for AA Amyloidosis Progression
Risk Factor Category | Specific Factors | Clinical Impact |
---|---|---|
Genetic | SAA1.1/SAA1.3 homozygosity | Accelerated fibril formation [3] |
M694V MEFV mutation (FMF) | Severe phenotype; early renal involvement [3] | |
Inflammatory | Median SAA >28 mg/L | 4× faster renal decline [1] |
Persistent proteinuria (>4 g/day) | High risk of end-stage renal disease [5] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7